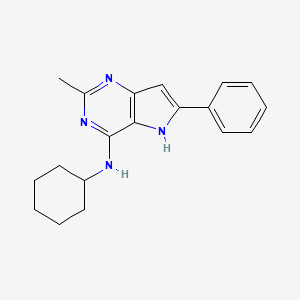
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .
Preparation Methods
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine structure . Industrial production methods often involve the use of advanced synthetic techniques and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include 9-deazaadenine and other pyrrolopyrimidines, which also contain a pyrrole ring fused to a pyrimidine ring. the presence of the N-cyclohexyl-2-methyl-6-phenyl- group in this compound provides distinct chemical and biological properties .
Properties
CAS No. |
114685-12-0 |
|---|---|
Molecular Formula |
C19H22N4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22N4/c1-13-20-17-12-16(14-8-4-2-5-9-14)23-18(17)19(21-13)22-15-10-6-3-7-11-15/h2,4-5,8-9,12,15,23H,3,6-7,10-11H2,1H3,(H,20,21,22) |
InChI Key |
VNKBWHGHQFCBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3CCCCC3)NC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















